3-Thien-3-ylbenzoyl chloride 3-Thien-3-ylbenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 886851-34-9
VCID: VC2262546
InChI: InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H
SMILES: C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2
Molecular Formula: C11H7ClOS
Molecular Weight: 222.69 g/mol

3-Thien-3-ylbenzoyl chloride

CAS No.: 886851-34-9

Cat. No.: VC2262546

Molecular Formula: C11H7ClOS

Molecular Weight: 222.69 g/mol

* For research use only. Not for human or veterinary use.

3-Thien-3-ylbenzoyl chloride - 886851-34-9

Specification

CAS No. 886851-34-9
Molecular Formula C11H7ClOS
Molecular Weight 222.69 g/mol
IUPAC Name 3-thiophen-3-ylbenzoyl chloride
Standard InChI InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H
Standard InChI Key DWIHFQLHAQZZSL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2
Canonical SMILES C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2

Introduction

Chemical Structure and Properties

Molecular Structure

3-Thien-3-ylbenzoyl chloride consists of a benzoyl chloride (C₆H₅COCl) backbone with a thiophene ring substituted at position 3 of the benzene ring. The thiophene is attached through its position 3, creating a unique electronic environment. This structural arrangement contributes to the compound's reactivity profile and potential applications in heterocyclic chemistry.

Structural FeatureDescription
Molecular FormulaC₁₁H₇ClOS (inferred)
Core StructureBenzoyl chloride with 3-substituted thiophene
Functional GroupsAcyl chloride (-COCl), thiophene
ConnectivityThiophene connected at position 3 of benzene and through position 3 of thiophene

Physical Properties

The physical properties of 3-Thien-3-ylbenzoyl chloride can be inferred from similar compounds such as 3-Isopropylbenzoyl chloride and 2-(Thiophen-2-yl)benzoyl chloride. Based on structural analogies, the following properties are expected:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureBased on similar acyl chlorides
ColorWhite to off-white crystalline solidTypical for aromatic acyl chlorides
Molecular Weight~222-226 g/mol (estimated)Calculated from molecular formula
SolubilitySoluble in most organic solvents; reacts with protic solventsCommon property of acyl chlorides
StabilityMoisture sensitive; hydrolysis in aqueous conditionsCharacteristic of acyl chloride functionality

Chemical Reactivity

The reactivity of 3-Thien-3-ylbenzoyl chloride is dominated by the acyl chloride functional group, which readily undergoes nucleophilic substitution reactions. The presence of the thiophene group also influences its electronic properties and reactivity patterns.

Reaction TypeExpected Behavior
HydrolysisRapid reaction with water to form 3-thien-3-ylbenzoic acid
AlcoholysisReaction with alcohols to form corresponding esters
AmidationReaction with amines to form amides
Friedel-Crafts AcylationPotential use as an acylating agent in organic synthesis
Cross-couplingMay participate in metal-catalyzed coupling reactions

Synthesis and Preparation Methods

From Corresponding Carboxylic Acid

The most common method involves converting 3-thien-3-ylbenzoic acid to the acyl chloride using chlorinating agents:

ReagentReaction ConditionsExpected Yield
Thionyl chloride (SOCl₂)Reflux, 2-4 hours, inert atmosphere75-90%
Oxalyl chloride ((COCl)₂)DCM, catalytic DMF, room temperature, 1-2 hours80-95%
Phosphorus pentachloride (PCl₅)Neat or in solvent, 60-80°C70-85%

From 3-Thien-3-ylbenzaldehyde

An alternative route may involve oxidation of 3-thien-3-ylbenzaldehyde followed by chlorination:

  • Oxidation of 3-thien-3-ylbenzaldehyde to 3-thien-3-ylbenzoic acid using oxidizing agents such as potassium permanganate or sodium chlorite

  • Subsequent conversion to the acyl chloride using chlorinating agents as described above

Applications and Uses

Organic Synthesis

As an acyl chloride, 3-Thien-3-ylbenzoyl chloride serves as a versatile building block in organic synthesis:

ApplicationDescription
Ester FormationSynthesis of 3-thien-3-ylbenzoate esters for use in liquid crystals and materials science
Amide SynthesisPreparation of amides for pharmaceutical intermediates
Heterocyclic ChemistryConstruction of complex heterocyclic systems containing both thiophene and other functional groups
Cross-coupling ReactionsPotential use in transition metal-catalyzed coupling reactions

Pharmaceutical Applications

The structural features of 3-Thien-3-ylbenzoyl chloride make it potentially valuable in pharmaceutical development:

  • As a precursor for biologically active compounds containing thiophene moieties

  • For the synthesis of potential kinase inhibitors and other enzyme-targeting drugs

  • In the development of structure-activity relationship studies for drug discovery

Materials Science

The thiophene moiety offers interesting electronic properties that could be exploited in materials science applications:

  • Synthesis of conjugated systems for organic electronics

  • Development of conductive polymers

  • Preparation of materials with unique optical properties

Hazard TypeClassificationRationale
Physical HazardsMoisture sensitiveTypical property of acyl chlorides
Health HazardsCorrosive/IrritantAcyl chlorides release HCl upon hydrolysis
Environmental HazardsPotentially harmful to aquatic lifeCommon for halogenated organic compounds

Related Compounds and Derivatives

Structural Analogs

Several compounds structurally related to 3-Thien-3-ylbenzoyl chloride have been identified and may share similar properties or applications:

CompoundRelationship to 3-Thien-3-ylbenzoyl chloride
3-Thien-3-ylbenzaldehyde (CAS: 129746-42-5)Precursor or related derivative with aldehyde instead of acyl chloride functionality
2-(Thiophen-2-yl)benzoyl chloride (CAS: 97677-81-1)Isomeric structure with different positioning of thiophene substituent
3-Thiophen-3-yl-benzoic acidHydrolysis product and potential precursor of 3-Thien-3-ylbenzoyl chloride
1-(3-Thiophen-3-yl-phenyl)-ethanoneRelated ketone derivative mentioned in product relationships

Synthetic Derivatives

Potential synthetic derivatives of 3-Thien-3-ylbenzoyl chloride include:

  • Esters (formed by reaction with alcohols)

  • Amides (formed by reaction with amines)

  • Ketones (formed through Friedel-Crafts acylation)

  • Reduced forms such as alcohols and aldehydes

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